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Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in
immune cells and the gastrointestinal tract, making it a compelling therapeutic target for
inflammatory diseases, metabolic disorders, and certain cancers. Dynamic Mass Redistribution
(DMR) technology offers a powerful label-free, whole-cell approach to study GPR35 signaling
in a native or recombinant cellular environment. This technology measures the integrated
cellular response to ligand binding by detecting minute changes in the local refractive index at
the bottom of a biosensor-containing microplate. These changes reflect the redistribution of
cellular mass—such as protein translocation, cytoskeletal rearrangement, and receptor
internalization—that occurs upon receptor activation. This document provides detailed
application notes and protocols for performing DMR assays to characterize GPR35 agonists
and antagonists.

Principle of the DMR Assay

The Corning® Epic® system, a resonant waveguide grating (RWG) biosensor-based
instrument, is commonly used for DMR assays.[1][2] Adherent cells are cultured on the
biosensor surface within a microplate. When a ligand activates GPR35, it initiates a cascade of
intracellular signaling events.[3] This leads to a dynamic redistribution of cellular components
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within the ~150 nm detection zone of the biosensor.[4][5] The resulting change in the refractive
index is measured in real-time as a shift in the resonant wavelength of light, reported in
picometers (pm). This holistic, integrated readout provides a phenotypic signature of receptor
activation, enabling the characterization of ligand pharmacology, including potency and
efficacy, without the need for labels or reporter constructs.

GPR35 Signaling Pathways

GPR35 is known to couple to multiple G protein families, primarily Gai/o and Gal2/13, and can
also signal through B-arrestin pathways.

o Gai/o Pathway: Activation typically leads to the inhibition of adenylyl cyclase, resulting in
decreased intracellular cyclic AMP (CAMP) levels.

o G012/13 Pathway: This pathway can influence cell shape and motility through the activation
of RhoA.

e [B-Arrestin Pathway: Upon agonist binding, GPR35 can recruit 3-arrestins, leading to receptor
desensitization, internalization, and the initiation of G protein-independent signaling
cascades, such as the activation of the ERK/MAPK pathway.

The integrated nature of the DMR assay captures the net effect of these complex signaling
events.
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Figure 1: GPR35 Signaling Pathways Leading to a DMR Signal.

Data Presentation

The following tables summarize the pharmacological data for known GPR35 agonists and
antagonists. It is important to note that potency values can vary depending on the assay format

and cell line used.

Table 1: Potency of GPR35 Agonists
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Potency
Compound Species Assay Type Cell Line (EC50/pEC5 Reference
0)
) Tango (3- EC50=5.0+
Zaprinast Human ) U20S
Arrestin) 0.4 uM
) ) Tango (B- EC50=9.4 =
Pamoic Acid Human ) u20Ss
Arrestin) 0.7 uM
o EC50=0.11
Ellagic Acid Human DMR HT-29
+0.02 uM
Compound EC50=5.8
Human DMR HT-29
50 nM
More potent
YE120 Human DMR HT-29 than
Zaprinast
- Partial
D-luciferin Human DMR HT-29 )
agonist
Table 2: Potency of GPR35 Antagonists
. . Potency
Compound Species Assay Type Cell Line . Reference
(IC50/Ki)
N N IC50 =20.1
ML-145 Human Not specified Not specified M
n
IC50=0.2
CID-2745687 Human DMR HT-29
UM
ERK1/2
CID-2745687  Human Phosphorylati  Not specified Ki=18 nM
on
B-Arrestin-2 pIC50 =6.70
CID-2745687 Human HEK293
Interaction +0.09
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Note: ML-145 and CID-2745687 are highly selective for human GPR35 and show significantly
reduced or no activity at rodent orthologs.

Experimental Protocols

The following are detailed protocols for performing DMR assays to characterize GPR35
agonists and antagonists.
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Figure 2: General Experimental Workflow for a GPR35 DMR Assay.
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Protocol 1: GPR35 Agonist Assay

Objective: To determine the potency (EC50) and efficacy of a test compound as a GPR35
agonist.

Materials:

e HT-29 cells (endogenously expressing human GPR35) or a stable cell line overexpressing
GPR35 (e.g., HEK293, CHO).

e Cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for HEK293).

e Corning® Epic® 384-well cell assay microplates.

o Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
o Test compounds (agonists) at various concentrations.

o Corning® Epic® instrument or equivalent label-free detection system.

Procedure:

e Cell Plating (Day 1):

[e]

Culture HT-29 cells to ~80-90% confluency.

[e]

Harvest cells and resuspend in culture medium at a density to achieve 10,000-20,000 cells
per well.

[e]

Dispense 40 pL of the cell suspension into each well of a 384-well biosensor microplate.

o

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

o Assay Preparation (Day 2):

o Prepare serial dilutions of the test agonist in assay buffer at 2x the final desired
concentration.

o Gently wash the cell monolayer twice with 40 pL of pre-warmed assay buffer.
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o After the final wash, leave 20 pL of assay buffer in each well.

o Place the microplate into the Epic® instrument and allow it to equilibrate for 1-2 hours at
the desired assay temperature (e.g., 28-32°C).

e DMR Measurement (Day 2):
o Record a stable baseline DMR signal for 5-10 minutes.

o Using the instrument's liquid handling system, add 20 pL of the 2x agonist solutions to the
corresponding wells.

o Immediately begin recording the DMR response for at least 30-60 minutes.

o Data Analysis:

o

The instrument software will generate kinetic response curves (DMR signal in pm vs.
time).

[¢]

Determine the peak DMR response for each agonist concentration.

[e]

Plot the peak DMR response against the logarithm of the agonist concentration.

o

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine
the EC50 value.

Protocol 2: GPR35 Antagonist Assay

Objective: To determine the potency (IC50) of a test compound as a GPR35 antagonist.
Materials:

e Same as Protocol 1.

o Aknown GPR35 agonist (e.g., Zaprinast, Pamoic Acid).

e Test compounds (antagonists) at various concentrations.

Procedure:
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e Cell Plating and Assay Preparation (Day 1 & 2):
o Follow steps 1 and 2 from Protocol 1.

o Prepare serial dilutions of the test antagonist in assay buffer at 4x the final desired
concentration.

o Prepare the known GPR35 agonist at a 4x concentration corresponding to its EC80 value
(determined from an agonist assay).

e DMR Measurement (Day 2):
o Record a stable baseline DMR signal for 5-10 minutes.

o Add 10 pL of the 4x antagonist solutions to the wells and incubate for 15-30 minutes inside
the instrument.

o Following the pre-incubation, add 10 pL of the 4x agonist solution to all wells (except for
no-agonist controls).

o Immediately record the DMR response for at least 30-60 minutes.
e Data Analysis:

o Determine the peak DMR response in the presence of different concentrations of the
antagonist.

o Normalize the data, setting the response to the agonist alone as 100% and the baseline
as 0%.

o Plot the normalized response against the logarithm of the antagonist concentration.

o Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50 value.
For competitive antagonists, a Schild analysis can be performed to determine the pA2
value.

Conclusion
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Dynamic Mass Redistribution assays provide a robust, sensitive, and physiologically relevant
method for studying GPR35 pharmacology. The label-free and integrated nature of the readout
allows for the characterization of agonists and antagonists in a manner that reflects the
complex signaling biology of the receptor within a living cell. These protocols and application
notes serve as a comprehensive guide for researchers to establish and utilize DMR technology
for the discovery and development of novel GPR35-targeting therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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